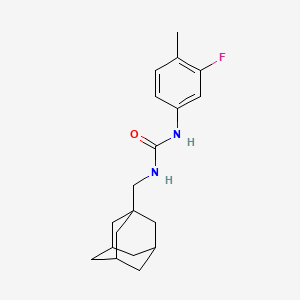
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea
説明
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a chemical compound with potential applications in scientific research. AFAU is a derivative of the antiviral drug amantadine and has been shown to have antitumor and antiviral properties.
作用機序
The mechanism of action of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and viral replication. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to inhibit the activity of the enzyme neuraminidase, which is involved in the replication of influenza virus. In addition, N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential as a therapeutic agent for cancer and viral infections. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have antitumor and antiviral properties, which make it a promising candidate for further research. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies.
One limitation of using N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Another limitation is the lack of information on its long-term toxicity and potential side effects.
将来の方向性
There are several future directions for research on N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea. One area of research is to further elucidate its mechanism of action. This will help to understand how N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits cell growth and viral replication and will aid in the development of more potent derivatives.
Another area of research is to optimize the synthesis method of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea to improve its yield and purity. This will make it more accessible for further research and potential therapeutic applications.
Finally, future research should focus on the in vivo efficacy and toxicity of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea. This will help to determine its potential as a therapeutic agent for cancer and viral infections and will aid in the development of clinical trials.
Conclusion:
In conclusion, N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is a promising compound with potential applications in scientific research. Its antitumor and antiviral properties make it a promising candidate for further research. The synthesis method of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is relatively simple, but its limited solubility and potential toxicity are limitations. Future research should focus on elucidating its mechanism of action, optimizing its synthesis method, and determining its in vivo efficacy and toxicity.
科学的研究の応用
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential applications in scientific research. One area of research is its antitumor properties. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is its antiviral properties. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the replication of several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to enhance the immune response to viral infections.
特性
IUPAC Name |
1-(1-adamantylmethyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-12-2-3-16(7-17(12)20)22-18(23)21-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXYYVOCJFGRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
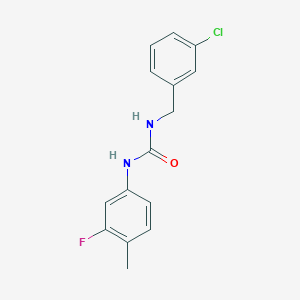

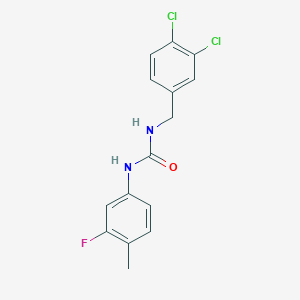
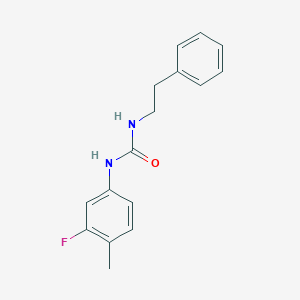


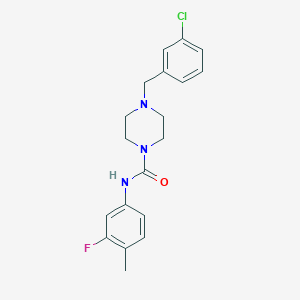
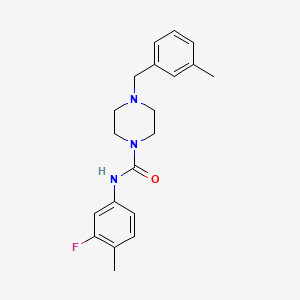

![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)


